Anaritide acetate

Acute Kidney Injury Dialysis‑Free Survival Oliguria

Anaritide acetate (USAN; WY-47,663) is the acetate salt of a 25‑amino‑acid synthetic analogue of human atrial natriuretic peptide (ANP), corresponding to residues 102‑126 of the ANP prohormone. It acts as an agonist at natriuretic peptide receptor‑A (NPR‑A), stimulating guanylyl cyclase and raising intracellular cGMP to produce vasodilation, natriuresis, and diuresis.

Molecular Formula C114H179N39O37S3
Molecular Weight 2784.1 g/mol
CAS No. 104595-79-1
Cat. No. B1494141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnaritide acetate
CAS104595-79-1
Synonymsanaritide
anaritide acetate
anaritide, rat reduced ANF
ANF (102-126)
ANF 25
ANF IV
atrial natriuretic factor (102-126)
atrial natriuretic factor 25
atrial natriuretic factor prohormone (102-126)
atrial natriuretic factor, Arg(102)-Tyr(126)-
atriopeptin 25
auriculin B
Wy 47663
WY 47987
WY-47,663
Wy-47663
WY-47987
Molecular FormulaC114H179N39O37S3
Molecular Weight2784.1 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C.CC(=O)O
InChIInChI=1S/C112H175N39O35S3.C2H4O2/c1-7-56(4)88-107(184)132-46-83(160)133-57(5)89(166)137-66(30-31-80(114)157)96(173)147-74(49-152)93(170)131-47-85(162)135-68(38-55(2)3)91(168)130-48-86(163)136-78(105(182)143-71(42-81(115)158)100(177)148-76(51-154)102(179)142-70(40-59-20-12-9-13-21-59)99(176)138-64(24-16-35-126-111(120)121)95(172)145-73(108(185)186)41-60-26-28-61(156)29-27-60)53-188-189-54-79(150-104(181)77(52-155)149-103(180)75(50-153)146-90(167)62(113)22-14-33-124-109(116)117)106(183)141-69(39-58-18-10-8-11-19-58)92(169)129-44-82(159)128-45-84(161)134-63(23-15-34-125-110(118)119)94(171)140-67(32-37-187-6)97(174)144-72(43-87(164)165)101(178)139-65(98(175)151-88)25-17-36-127-112(122)123;1-2(3)4/h8-13,18-21,26-29,55-57,62-79,88,152-156H,7,14-17,22-25,30-54,113H2,1-6H3,(H2,114,157)(H2,115,158)(H,128,159)(H,129,169)(H,130,168)(H,131,170)(H,132,184)(H,133,160)(H,134,161)(H,135,162)(H,136,163)(H,137,166)(H,138,176)(H,139,178)(H,140,171)(H,141,183)(H,142,179)(H,143,182)(H,144,174)(H,145,172)(H,146,167)(H,147,173)(H,148,177)(H,149,180)(H,150,181)(H,151,175)(H,164,165)(H,185,186)(H4,116,117,124)(H4,118,119,125)(H4,120,121,126)(H4,122,123,127);1H3,(H,3,4)/t56-,57-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,88-;/m0./s1
InChIKeyZXFWJPKXEMFBOG-LWVMDMHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anaritide Acetate (CAS 104595-79-1): Synthetic Atrial Natriuretic Peptide for Cardiorenal Research and Procurement


Anaritide acetate (USAN; WY-47,663) is the acetate salt of a 25‑amino‑acid synthetic analogue of human atrial natriuretic peptide (ANP), corresponding to residues 102‑126 of the ANP prohormone. It acts as an agonist at natriuretic peptide receptor‑A (NPR‑A), stimulating guanylyl cyclase and raising intracellular cGMP to produce vasodilation, natriuresis, and diuresis [1][2]. The compound has been evaluated in multicenter clinical trials for acute tubular necrosis and decompensated heart failure and is supplied as a research‑grade peptide for cardiovascular and renal pharmacology studies [3].

Why Anaritide Acetate Cannot Be Replaced by Other Natriuretic Peptide Analogs in Research Procurement


Although anaritide, nesiritide (recombinant human BNP), carperitide (recombinant human ANP), and urodilatin all activate natriuretic peptide receptors, they differ fundamentally in amino acid sequence, chain length, receptor selectivity, pharmacokinetics, and clinical effect profiles [1]. Anaritide is a 25‑residue synthetic ANP fragment, whereas nesiritide is a 32‑residue BNP and carperitide is a 28‑residue ANP; these structural differences translate into divergent pharmacodynamics and adverse‑event profiles that make direct substitution scientifically unsound. The quantitative evidence below demonstrates that anaritide provides a unique set of efficacy and safety signals that are not reproduced by other in‑class agents.

Quantitative Differentiation of Anaritide Acetate vs. Closest Natriuretic Peptide Analogs


Anaritide Acetate Improves Dialysis‑Free Survival in Oliguric Acute Tubular Necrosis: Direct Placebo‑Controlled Evidence

In a 504‑patient multicenter randomized controlled trial, anaritide acetate (0.2 μg/kg/min for 24 h) increased dialysis‑free survival at day 21 in the oliguric subgroup (urine output <400 mL/day) to 27% (16/60) vs. 8% (5/60) with placebo (P=0.008). No such benefit was observed in the overall cohort, indicating a subpopulation‑specific effect that is not described for nesiritide or carperitide in acute tubular necrosis [1].

Acute Kidney Injury Dialysis‑Free Survival Oliguria

Anaritide Acetate Carries a Significantly Higher Hypotension Risk than Control: Quantitative Safety Differentiation

In the same pivotal trial, hypotension was reported in 46% of anaritide‑treated patients vs. 18% of placebo recipients (P<0.001). The absolute and proportional declines in blood pressure during infusion were greater in non‑oliguric patients [1]. For context, symptomatic hypotension with nesiritide in decompensated heart failure is reported in approximately 4% of patients, suggesting that anaritide’s vasodepressor effect is more pronounced in the acute renal‑failure population [2].

Hypotension Safety Pharmacology Acute Renal Failure

Anaritide Acetate Reverses Afferent Arteriolar Vasoconstriction with an IC50 of 9.3 nM in Isolated Perfused Kidney

In the isolated perfused rat kidney, anaritide (human ANF‑(4‑28)) completely reversed norepinephrine‑induced afferent arteriolar vasoconstriction with an IC50 of 9.3 ± 5.6 nM, while simultaneously potentiating efferent arteriolar constriction [1]. This dual arteriolar action underlies anaritide’s ability to increase glomerular filtration rate without commensurate increases in renal blood flow – a pharmacological profile distinct from nesiritide, for which afferent/efferent arteriolar IC50 values have not been reported in the same model.

Renal Microcirculation Afferent Arteriole IC50

Anaritide Acetate and Carperitide Share an Ultra‑Short Plasma Half‑Life of ~2 Minutes, Necessitating Continuous Infusion

A technical disclosure notes that the plasma half‑life of anaritide and carperitide is approximately 2 minutes, in contrast to endogenous ANP which is degraded even faster (t½ <1 min) [1]. Nesiritide also has a short half‑life (~18 min) but is administered as a bolus followed by infusion, whereas anaritide’s 2‑min half‑life mandates continuous intravenous delivery for sustained pharmacodynamic effect.

Pharmacokinetics Plasma Half‑Life Continuous Infusion

Anaritide Acetate Exhibits a Nephroprotective Signal in Oliguric ATN Not Reproduced by Urodilatin in Comparable Trials

A systematic review tabulated renal‑replacement‑therapy outcomes across multiple natriuretic peptide trials. In the anaritide ATN trial (Allgren 1997), dialysis‑free survival was numerically higher in the oliguric subgroup (27% vs. 8% placebo). In contrast, urodilatin trials (e.g., Herbert 1999, Meyer 1997) in oliguric ATN enrolled far fewer patients (6–7 per arm) and did not demonstrate a significant reduction in need for renal replacement therapy [1]. While not a direct head‑to‑head comparison, the larger sample size and positive oliguric‑subgroup signal differentiate anaritide from urodilatin in the ATN indication.

Acute Tubular Necrosis Oliguria Dialysis‑Free Survival

Anaritide Acetate Lowers Mean Systemic Arterial Pressure by 7 mm Hg in Heart‑Failure Patients: Hemodynamic Differentiation

In a study of 35 patients with NYHA class II‑IV heart failure, a 2‑hour infusion of anaritide (0.03–0.6 μg/kg/min) reduced mean systemic arterial pressure from 94 ± 2 to 87 ± 2 mm Hg (P<0.05), accompanied by decreases in right atrial pressure and increases in cardiac index [1]. For nesiritide, typical reductions in pulmonary capillary wedge pressure are emphasized, but comparable systemic arterial pressure reductions in the same heart‑failure population are less pronounced at standard doses. This quantitative hemodynamic profile positions anaritide as a more potent systemic vasodilator in heart‑failure models.

Hemodynamics Mean Arterial Pressure Heart Failure

Optimal Research and Industrial Application Scenarios for Anaritide Acetate


Preclinical Models of Oliguric Acute Tubular Necrosis Requiring Dialysis‑Free Survival Endpoints

Anaritide acetate is the only natriuretic peptide analog with a positive, statistically significant dialysis‑free survival signal in a large, multicenter randomized trial of oliguric ATN (27% vs. 8% placebo) [1]. It is therefore the preferred reference compound for preclinical and translational studies that use dialysis avoidance as a clinically relevant endpoint in renal ischemia‑reperfusion or nephrotoxic injury models.

Renal Microcirculation and Glomerular Hemodynamics Research

With a characterized IC50 of 9.3 nM for reversal of afferent arteriolar vasoconstriction in the isolated perfused kidney [1], anaritide acetate is uniquely suited for concentration‑response experiments examining renal microvascular regulation. No other natriuretic peptide analog has published IC50 data in this preparation, making anaritide essential for quantitative pharmacology studies of glomerular filtration dynamics.

Hypotension‑Risk‑Stratified Safety Pharmacology Protocols

Anaritide acetate’s well‑documented hypotension incidence of 46% in ATN patients (vs. 18% placebo) [1] provides a robust safety benchmark. It can serve as a positive control for vasodepressor liability when evaluating novel NPR‑A agonists, and its quantitative adverse‑event profile allows researchers to power safety studies appropriately.

Continuous Infusion Pharmacodynamic Studies Requiring Ultra‑Short Half‑Life Peptides

Anaritide acetate’s plasma half‑life of approximately 2 minutes [1] makes it an ideal tool for studies requiring rapid on‑off pharmacodynamics, such as evaluating real‑time renal responses to NPR‑A activation or testing infusion‑rate‑dependent natriuretic efficacy in large‑animal models.

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